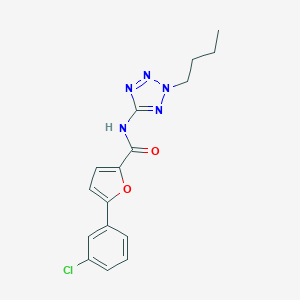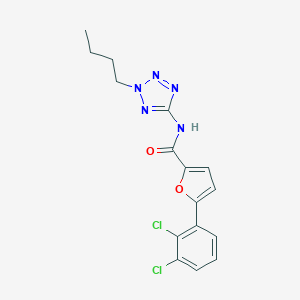![molecular formula C21H21ClN2O4S B283299 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide, also known as CB-3-MA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that has been shown to have a high affinity for certain protein targets, making it a promising candidate for drug development.
Mecanismo De Acción
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide inhibits CAIX and CAXII by binding to the active site of the enzymes. This binding prevents the enzymes from catalyzing the conversion of carbon dioxide to bicarbonate ions, which is a critical step in maintaining the pH balance of cancer cells. Inhibition of CAIX and CAXII leads to a decrease in intracellular pH, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of CAIX and CAXII leads to a decrease in intracellular pH, which can inhibit tumor growth and metastasis. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its protein targets, which makes it a potent inhibitor. However, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide also has some limitations. It has a short half-life in vivo, which may limit its therapeutic potential. In addition, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide may have off-target effects, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide research. One direction is to optimize the pharmacokinetics of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide to improve its half-life and bioavailability. Another direction is to investigate the potential of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide as a combination therapy with other cancer treatments. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide may also have potential therapeutic applications in other diseases, such as inflammatory bowel disease and osteoporosis. Further research is needed to fully understand the potential of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide as a therapeutic agent.
Conclusion
In conclusion, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has a high affinity for certain protein targets, including CAIX and CAXII, which makes it a promising candidate for drug development. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide inhibits CAIX and CAXII by binding to the active site of the enzymes, which leads to a decrease in intracellular pH and inhibition of tumor growth and metastasis. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide research, including optimization of its pharmacokinetics and investigation of its potential as a combination therapy.
Métodos De Síntesis
The synthesis of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been described in several research papers. The most common method involves the reaction of 2-chlorobenzyl alcohol with 3-methoxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base to form the final product, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide. The synthesis of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for certain protein targets, including carbonic anhydrase IX (CAIX) and carbonic anhydrase XII (CAXII). CAIX and CAXII are overexpressed in a variety of cancers, including renal cell carcinoma, breast cancer, and lung cancer. Inhibition of CAIX and CAXII has been shown to reduce tumor growth and metastasis in preclinical models.
Propiedades
Fórmula molecular |
C21H21ClN2O4S |
|---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide |
InChI |
InChI=1S/C21H21ClN2O4S/c1-27-21-12-15(13-24-17-7-9-18(10-8-17)29(23,25)26)6-11-20(21)28-14-16-4-2-3-5-19(16)22/h2-12,24H,13-14H2,1H3,(H2,23,25,26) |
Clave InChI |
UUUMYYJCHSKGPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3Cl |
SMILES canónico |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)

